Product packaging for 5-Chloro-2-ethoxy-pyridine-4-carbaldehyde(Cat. No.:CAS No. 2056110-42-8)

5-Chloro-2-ethoxy-pyridine-4-carbaldehyde

Cat. No.: B6304167
CAS No.: 2056110-42-8
M. Wt: 185.61 g/mol
InChI Key: SXDORWHQYDCQJC-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of chemical entities. guidechem.comguidechem.comchemimpex.com Its presence is fundamental to numerous natural products, including alkaloids and vitamins, and it forms the core of a significant number of commercially available drugs. nih.govboroncore.com The inclusion of a nitrogen atom in the six-membered aromatic ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to engage in hydrogen bonding. These characteristics make pyridine scaffolds highly sought after in medicinal chemistry for the design of new therapeutic agents with diverse biological activities. guidechem.comguidechem.comchemimpex.com The versatility of the pyridine framework allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical properties to optimize its intended application. sigmaaldrich.com

Overview of Formyl-Substituted Pyridines as Versatile Synthons

Formyl-substituted pyridines, or pyridine carbaldehydes, are a class of organic compounds that feature an aldehyde group attached to the pyridine ring. This functional group is a cornerstone of synthetic chemistry, participating in a wide range of chemical transformations. The aldehyde can be readily converted into various other functional groups, such as alcohols, carboxylic acids, and imines, making pyridine carbaldehydes exceptionally versatile synthons, or building blocks, for the construction of more complex molecules. researchgate.netsigmaaldrich.com The position of the formyl group on the pyridine ring, along with the presence of other substituents, significantly influences the compound's reactivity and the steric and electronic environment of the resulting products. These compounds are instrumental in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Research Rationale for Investigating 5-Chloro-2-ethoxy-pyridine-4-carbaldehyde

The specific compound, this compound, presents a unique combination of substituents on the pyridine ring. The chloro group at the 5-position and the ethoxy group at the 2-position are expected to modulate the electronic properties and reactivity of the carbaldehyde at the 4-position. While its methoxy (B1213986) analogue, 5-Chloro-2-methoxy-pyridine-4-carbaldehyde, has been utilized as an intermediate in pharmaceutical and organic synthesis, a detailed scientific exploration of the ethoxy derivative remains limited. guidechem.comguidechem.com This scarcity of dedicated research provides a strong rationale for its investigation. A thorough study of its synthesis, properties, and reactivity would not only expand the toolbox of available synthons for organic chemists but also open avenues for the discovery of novel compounds with potentially valuable biological or material properties. The exploration of this relatively uncharted chemical space is a key driver for ongoing research in heterocyclic chemistry.

Chemical Compound Data

An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process requiring precise control over the introduction of each functional group. The construction of this molecule and its related structural motifs hinges on strategic methodologies for ethoxylation, regioselective halogenation, and formylation of the pyridine core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B6304167 5-Chloro-2-ethoxy-pyridine-4-carbaldehyde CAS No. 2056110-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-ethoxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDORWHQYDCQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258004
Record name 4-Pyridinecarboxaldehyde, 5-chloro-2-ethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056110-42-8
Record name 4-Pyridinecarboxaldehyde, 5-chloro-2-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxaldehyde, 5-chloro-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 5 Chloro 2 Ethoxy Pyridine 4 Carbaldehyde

Reactivity Profile of the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical reactions, including the formation of new carbon-nitrogen and carbon-carbon bonds, as well as oxidation and reduction processes.

The condensation of the aldehyde group of 5-Chloro-2-ethoxy-pyridine-4-carbaldehyde with primary amines serves as a straightforward method for the synthesis of Schiff bases, also known as imines. This reaction typically proceeds by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol. While Schiff bases derived from aliphatic aldehydes can be unstable, those from aromatic aldehydes, like the title compound, exhibit greater stability due to conjugation. scispace.com

The formation of the characteristic C=N (imine) double bond is a versatile transformation. researchgate.net For instance, a general method involves the reaction of pyridine-4-carbaldehyde derivatives with various primary amines, which can be conducted with or without a catalyst. researchgate.netijacskros.com Studies on pyridine-4-carbaldehyde have shown successful condensation with a range of amines, including aminobenzoic acids, phenylenediamines, and aminophenols, to yield the corresponding Schiff bases. researchgate.net These reactions highlight the general applicability of this transformation to substituted pyridine-4-carbaldehydes.

ReactantProduct TypeGeneral ConditionsReference
Primary Amine (e.g., R-NH₂)Schiff Base / ImineEthanol, Reflux scispace.com
3-Aminobenzoic acidSchiff BaseMethanol (B129727), Reflux researchgate.net
2-AminophenolSchiff BaseMethanol, Reflux researchgate.net

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by various nucleophiles. libretexts.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

A prominent example of such reactions is the addition of organometallic reagents, such as Grignard reagents (R-MgX). The reaction of an aldehyde with a Grignard reagent, followed by acidic workup, typically yields a secondary alcohol. ncert.nic.in This reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.orgncert.nic.in

Similarly, other strong nucleophiles like organolithium compounds can add to the carbonyl group. nih.gov Weaker nucleophiles may require activation of the aldehyde or harsher reaction conditions to proceed efficiently. quimicaorganica.org The steric environment around the carbonyl group influences the rate of nucleophilic attack; aldehydes are generally more reactive and less sterically hindered than ketones. libretexts.org

NucleophileIntermediateFinal ProductGeneral ConditionsReference
Grignard Reagent (R-MgX)Tetrahedral AlkoxideSecondary Alcohol1. Diethyl ether/THF 2. H₃O⁺ workup ncert.nic.in
Organolithium (R-Li)Tetrahedral AlkoxideSecondary Alcohol1. Diethyl ether/THF 2. H₃O⁺ workup nih.gov
Hydride (from LiAlH₄)Tetrahedral AlkoxidePrimary Alcohol1. Diethyl ether/THF 2. H₂O/H₃O⁺ workup quimicaorganica.org

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 5-chloro-2-ethoxypyridine-4-carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion.

For instance, a one-pot synthesis method has been described for the oxidation of a related compound, 5-chloro-2-thiophenecarboxaldehyde, to 5-chlorothiophene-2-carboxylic acid using chlorine in a sodium hydroxide (B78521) solution. quimicaorganica.org While specific conditions for the title compound are not detailed in the provided sources, general methods for aldehyde oxidation are well-established. The existence of the isomeric compound 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, synthesized from 2-amino-4-chlorophenol, further demonstrates that such substituted aromatic structures are amenable to containing a carboxylic acid group. mdpi.com

Starting MaterialProductPotential ReagentsReference
This compound5-Chloro-2-ethoxy-pyridine-4-carboxylic acidKMnO₄, CrO₃, Ag₂O, Cl₂/NaOH quimicaorganica.org

Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (5-Chloro-2-ethoxypyridin-4-yl)methanol. cymitquimica.com This conversion can be accomplished using a variety of reducing agents.

Common laboratory reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in Sodium borohydride is a milder reagent and is often used in alcoholic solvents like methanol or ethanol. libretexts.org For example, the reduction of 5-chlorothiazole-2-carboxaldehyde to (5-chlorothiazol-2-yl)methanol was successfully achieved using sodium borohydride in methanol at room temperature. chemicalbook.com This method is generally applicable to a wide range of aldehydes. Lithium aluminium hydride is a more powerful reducing agent and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran. ncert.nic.in Catalytic hydrogenation can also be employed for this transformation. ncert.nic.in

AldehydeReducing AgentSolventProductReference
5-Chlorothiazole-2-carboxaldehydeSodium borohydrideMethanol(5-Chlorothiazol-2-yl)methanol chemicalbook.com
General Aldehyde (R-CHO)Sodium borohydrideMethanol/EthanolPrimary Alcohol (R-CH₂OH) ncert.nic.inlibretexts.org
General Aldehyde (R-CHO)Lithium aluminium hydrideDiethyl ether/THFPrimary Alcohol (R-CH₂OH) ncert.nic.in

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an aromatic heterocycle that is electronically analogous to benzene. However, the presence of the electronegative nitrogen atom significantly influences its reactivity. wikipedia.org

The nitrogen atom in the pyridine ring exerts a negative inductive effect, making the ring electron-deficient compared to benzene. wikipedia.org This deactivation renders pyridine and its derivatives less reactive towards electrophilic aromatic substitution. wikipedia.orgnumberanalytics.com Any substitution that does occur typically happens at the 3-position, which is the most electron-rich carbon. wikipedia.org In this compound, the ring is further deactivated by the electron-withdrawing effects of the chloro group at position 5 and the formyl group at position 4. Conversely, the ethoxy group at position 2 is electron-donating via resonance, which can partially counteract the deactivating effects, particularly at the ortho and para positions relative to it.

PropertyGeneral ReactivityFavored PositionsInfluence of Substituents on Title CompoundReference
Electrophilic SubstitutionDeactivated compared to benzene3-positionRing is strongly deactivated by -Cl and -CHO groups. wikipedia.orgnumberanalytics.com
Nucleophilic SubstitutionActivated compared to benzene2- and 4-positionsRing is activated for nucleophilic attack by electron deficiency. wikipedia.orgquimicaorganica.orgvaia.com

Halogen Displacement Reactions

The chlorine atom at the C-5 position of the this compound ring is susceptible to nucleophilic substitution, a class of reactions known as halogen displacement. In this type of reaction, the halogen atom is replaced by a nucleophile. The reactivity of the C-Cl bond is enhanced by the electron-withdrawing effects of the adjacent aldehyde group at C-4 and the nitrogen atom within the pyridine ring. These features make the carbon atom at the C-5 position more electrophilic and thus more prone to attack by nucleophiles.

A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of substituted pyridine derivatives. These reactions are typically carried out in the presence of a base and a suitable solvent. The choice of reaction conditions, such as temperature and the nature of the nucleophile and base, can significantly influence the reaction's outcome and yield.

Common nucleophiles used in these displacement reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding 5-methoxy derivative, while reaction with a thiol, such as thiophenol in the presence of a base, would result in the formation of a 5-thiophenyl ether. Similarly, displacement with primary or secondary amines can introduce various amino functionalities at the C-5 position.

Table 1: Potential Halogen Displacement Reactions

Nucleophile Reagent Example Product
Alkoxide Sodium Methoxide (NaOCH₃) 5-Methoxy-2-ethoxy-pyridine-4-carbaldehyde
Thiolate Sodium Thiophenoxide (NaSPh) 5-(Phenylthio)-2-ethoxy-pyridine-4-carbaldehyde
Amine Piperidine 5-(Piperidin-1-yl)-2-ethoxy-pyridine-4-carbaldehyde

Cross-Coupling Reactions at Halogenated Pyridine Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent at the C-5 position of this compound serves as an effective handle for such transformations. rsc.org These reactions typically involve a palladium catalyst, a ligand, a base, and a coupling partner. rsc.org The most common cross-coupling reactions for aryl halides include the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. For example, reacting this compound with phenylboronic acid would yield 2-ethoxy-5-phenyl-pyridine-4-carbaldehyde.

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. organic-chemistry.org For instance, the reaction with ethyl acrylate (B77674) would produce ethyl 3-(2-ethoxy-4-formyl-pyridin-5-yl)acrylate.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the chloropyridine and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This is a reliable method for the synthesis of arylalkynes. libretexts.org Coupling this compound with phenylacetylene (B144264) would result in the formation of 2-ethoxy-5-(phenylethynyl)pyridine-4-carbaldehyde.

Table 2: Cross-Coupling Reactions of this compound

Reaction Coupling Partner Catalyst System Product Example
Suzuki Phenylboronic Acid Pd(PPh₃)₄, Na₂CO₃ 2-Ethoxy-5-phenyl-pyridine-4-carbaldehyde
Heck Ethyl Acrylate Pd(OAc)₂, P(o-tolyl)₃, Et₃N Ethyl 3-(2-ethoxy-4-formyl-pyridin-5-yl)acrylate

Construction of Fused Heterocyclic Systems Utilizing this compound

The presence of both an aldehyde and a halogen on the pyridine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. These functionalities can participate in a variety of cyclization and annulation reactions to construct polycyclic structures.

Synthesis of Polycyclic Pyridine Derivatives

The aldehyde group at the C-4 position can readily undergo condensation reactions with various nucleophiles, which can be followed by cyclization to form polycyclic systems. For example, reaction with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a base can lead to a Knoevenagel condensation product. This intermediate can then undergo further intramolecular cyclization, potentially involving the chloro or ethoxy group, to yield a fused dihydropyridine (B1217469) derivative.

Another strategy involves the reaction with enamines or enolates. For instance, the condensation with a cyclic ketone-derived enamine could lead to the formation of a fused quinoline-like structure through a Friedländer-type annulation, where the aldehyde reacts with the enamine to form a new six-membered ring.

Annulation and Cyclization Reactions

Annulation reactions involving the aldehyde functionality are a key strategy for building fused rings onto the pyridine core. mdpi.com The reaction of this compound with β-ketoesters or β-diketones in the presence of a base can initiate a cascade of reactions, including condensation and intramolecular cyclization, to afford fused systems like pyridothiophenes or pyridofurans, depending on the subsequent reaction steps.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient for constructing complex polycyclic molecules from this starting material. For instance, a palladium-catalyzed domino reaction could involve an initial Heck reaction at the C-5 position, followed by an intramolecular cyclization of the newly introduced side chain with the aldehyde group. mdpi.com

Strategies for Synthesizing Pyrazolo-, Thieno-, and Other Azine Fused Systems

The versatile functionalities of this compound allow for the targeted synthesis of a variety of fused heterocyclic systems, including those containing pyrazole (B372694), thiophene (B33073), and other azine rings. researchgate.netrsc.org

Pyrazolo-fused systems: The aldehyde group can react with hydrazine (B178648) or its derivatives to form a hydrazone. This intermediate can then undergo intramolecular cyclization to form a pyrazolo[3,4-c]pyridine core. The specific reaction conditions and the nature of the substituent on the hydrazine will determine the final structure of the fused pyrazole ring.

Thieno-fused systems: The synthesis of thieno[3,4-c]pyridine (B8695171) derivatives can be achieved through reactions that build a thiophene ring fused to the pyridine core. abertay.ac.uk A common strategy involves the reaction of the chloropyridine with a sulfur-containing nucleophile. For instance, reaction with methyl thioglycolate can lead to the displacement of the chlorine atom, followed by an intramolecular Dieckmann condensation involving the ester and the aldehyde group (after suitable modification) to form the fused thiophene ring. abertay.ac.uk

Other Azine-fused systems: The aldehyde can serve as an electrophilic partner in condensation reactions with various amino-substituted heterocycles to build more complex fused azine systems. For example, reaction with an aminopyrazole could lead to the formation of a pyrazolo[1,5-a]pyrimidine-type structure through a condensation-cyclization sequence.

Table 3: Synthesis of Fused Heterocyclic Systems

Target System Key Reagents Reaction Type
Pyrazolo[3,4-c]pyridine Hydrazine Hydrate Condensation, Cyclization
Thieno[3,4-c]pyridine Methyl Thioglycolate Nucleophilic Substitution, Dieckmann Condensation

Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of "5-Chloro-2-ethoxy-pyridine-4-carbaldehyde" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the chemical environment of each atom can be constructed.

In ¹H NMR spectroscopy of "this compound," the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide crucial information about the electronic environment and connectivity of the protons.

The expected ¹H NMR spectrum would feature distinct signals corresponding to the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the ethoxy group.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic ring. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm.

Pyridine Ring Protons: The pyridine ring has two protons. The proton at the 3-position is adjacent to the electron-withdrawing aldehyde and chloro groups, while the proton at the 6-position is influenced by the electron-donating ethoxy group and the ring nitrogen. These differing electronic effects would result in two distinct singlets. The H-3 proton would be expected at a lower field (approximately δ 8.0-8.4 ppm) compared to the H-6 proton (approximately δ 7.0-7.4 ppm).

Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group will present as two distinct signals. The methylene (B1212753) protons (-OCH₂-) are adjacent to the oxygen atom and will appear as a quartet due to coupling with the neighboring methyl protons. This quartet is anticipated in the range of δ 4.2-4.6 ppm. The terminal methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons, in the more upfield region of δ 1.3-1.6 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehydic H (-CHO) 9.8 - 10.2 Singlet (s) 1H
Pyridine H-3 8.0 - 8.4 Singlet (s) 1H
Pyridine H-6 7.0 - 7.4 Singlet (s) 1H
Methylene H (-OCH₂-) 4.2 - 4.6 Quartet (q) 2H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal.

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is significantly deshielded and will appear at a very low field, typically in the range of δ 188-195 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts based on their substitution pattern. The carbon bearing the ethoxy group (C-2) and the carbon bearing the aldehyde group (C-4) will be significantly influenced by these substituents. The remaining carbons (C-3, C-5, and C-6) will also show characteristic shifts based on their proximity to the electron-withdrawing chlorine and nitrogen atoms, and the electron-donating ethoxy group.

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will be found in the region of δ 60-70 ppm, while the methyl carbon (-CH₃) will appear at a higher field, around δ 14-18 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C (-CHO) 188 - 195
Pyridine C-2 160 - 165
Pyridine C-6 148 - 153
Pyridine C-4 140 - 145
Pyridine C-3 120 - 125
Pyridine C-5 115 - 120
Methylene C (-OCH₂-) 60 - 70

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ due to the stretching vibration of the carbonyl group.

C-H Stretch (Aldehyde): The C-H stretching of the aldehyde group typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will appear as a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretch (Ethoxy): The stretching vibration of the C-O bond of the ethoxy group is expected to produce a strong band in the 1200-1300 cm⁻¹ range.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond will likely appear as a band in the 600-800 cm⁻¹ region.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehydic C-H Stretch ~2820 and ~2720 Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
Carbonyl C=O Stretch 1690 - 1715 Strong
Aromatic C=C/C=N Stretch 1400 - 1600 Medium to Strong
C-O Stretch 1200 - 1300 Strong

ATR-IR is a sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. The ATR-IR spectrum of "this compound" would be very similar to its FT-IR transmission spectrum, with the same characteristic absorption bands. Minor shifts in peak positions and variations in relative intensities may be observed due to the different sampling method. This technique is particularly useful for obtaining high-quality spectra of solid samples.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For "this compound," the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak, resulting from the presence of the ³⁷Cl isotope, will have an intensity of approximately one-third that of the M peak (containing ³⁵Cl).

Common fragmentation patterns for this molecule would likely involve the loss of the ethoxy group (-OC₂H₅), the formyl group (-CHO), or a chlorine atom (-Cl). These fragmentation pathways provide further structural confirmation.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 201/203 Molecular ion with isotopic pattern for one chlorine atom
[M-CHO]⁺ 172/174 Loss of the formyl group
[M-OC₂H₅]⁺ 156/158 Loss of the ethoxy group

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique provides strong evidence for the molecular formula of the target compound.

For this compound (C₈H₈ClNO₂), the expected exact mass can be calculated and compared with the experimentally obtained value. The high resolution of the instrument allows for the differentiation from other potential isobaric interferences.

Table 1: Illustrative HRMS Data for this compound

ParameterTheoretical ValueObserved Value (Illustrative)
Molecular FormulaC₈H₈ClNO₂-
Exact Mass185.0243-
Measured m/z [M+H]⁺186.0316-

General Mass Spectrometry (MS) Applications

General Mass Spectrometry (MS) is widely used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The molecular ion peak confirms the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, revealing the presence of characteristic structural motifs. For this compound, fragmentation could involve the loss of the ethoxy group, the formyl group, or the chlorine atom, leading to specific fragment ions that aid in its structural elucidation.

Table 2: Potential Mass Spectrometry Fragmentation for this compound

Ionm/z (Illustrative)Description
[M]⁺185/187Molecular ion (isotopic pattern due to Cl)
[M-C₂H₅O]⁺140/142Loss of the ethoxy group
[M-CHO]⁺156/158Loss of the formyl group
[M-Cl]⁺150Loss of the chlorine atom

Note: The m/z values are illustrative and based on theoretical fragmentation pathways.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is utilized to investigate the electronic transitions within this compound. The absorption of ultraviolet or visible light by the molecule promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The pyridine ring, substituted with a chlorine atom, an ethoxy group, and a carbaldehyde group, contains π-electrons and non-bonding electrons that can undergo n→π* and π→π* transitions. The UV-Vis spectrum provides information about the conjugated system within the molecule.

Table 3: Expected UV-Vis Absorption Data for this compound

Solventλmax (nm) (Illustrative)Electronic Transition
Ethanol~280-320π→π
Ethanol~350-400n→π

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of this compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Table 4: Illustrative Crystallographic Data Parameters for this compound

ParameterIllustrative Value
Crystal System-
Space Group-
Unit Cell Dimensions-
Bond Length (C-Cl)-
Bond Angle (O=C-C)-

Note: No published crystal structure for this compound was found in the searched literature.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to separate components of a mixture. For this compound, TLC is employed to check the purity of a sample and to follow the progress of a chemical reaction. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system.

Table 5: Illustrative TLC Data for this compound

Stationary PhaseMobile Phase (Illustrative)Rf Value (Illustrative)
Silica Gel 60 F₂₅₄Ethyl acetate/Hexane (3:7)0.45

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a relatively volatile organic compound, can be analyzed by GC to determine its purity. In GC, the compound is vaporized and passed through a column with a carrier gas. The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic of the compound under specific GC conditions.

Table 6: Illustrative GC Parameters for the Analysis of this compound

ParameterIllustrative Value
Column-
Carrier Gas-
Injection Temperature-
Oven Temperature Program-
Retention Time-

Computational Chemical Studies and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

No published studies detailing the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of 5-Chloro-2-ethoxy-pyridine-4-carbaldehyde using DFT methods were found.

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the distribution of these orbitals for this compound are not available in the reviewed literature. Such analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule.

There are no available theoretical predictions of the infrared (IR) and Raman vibrational frequencies for this compound based on DFT calculations. These theoretical spectra are typically used to aid in the assignment of experimental vibrational bands.

Molecular Electrostatic Potential (MESP) Mapping

No MESP maps for this compound have been published. These maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis provides insight into intramolecular and intermolecular bonding and interactions. However, no NBO analysis has been reported for this compound.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the topology of the electron density and characterize chemical bonds. There is no evidence of QTAIM studies being performed on this compound in the accessible scientific literature.

Analysis of Non-Covalent Interactions (NCI, LOL, ELF, RDG)

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. Advanced computational techniques allow for the detailed visualization and characterization of these weak interactions.

Non-Covalent Interaction (NCI) Index: The NCI index is a valuable tool for identifying and visualizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. This method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). By plotting the RDG against the electron density, regions of non-covalent interactions can be identified as spikes at low density and low gradient values. These interactions can then be mapped onto the molecular structure, providing a clear 3D representation of interaction regions. For halogenated pyridines, NCI analysis can reveal interactions involving the chlorine substituent and the pyridine (B92270) ring. fu-berlin.denih.gov

Localized Orbital Locator (LOL) and Electron Localization Function (ELF): Both LOL and ELF are functions that provide a measure of electron localization in a molecule. They are useful for visualizing chemical bonds and lone pairs, helping to understand the electronic structure in detail. In a molecule such as this compound, ELF and LOL analyses would delineate the covalent bonds, the lone pairs on the nitrogen and oxygen atoms, and the electronic distribution within the aromatic pyridine ring.

Reduced Density Gradient (RDG): The RDG is a fundamental quantity used in NCI analysis. It is calculated from the electron density and its first derivative and helps to distinguish between different types of interactions. Regions of covalent bonding and non-covalent interactions are characterized by near-zero RDG values. Plotting RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix can differentiate between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. In halogenated aromatic systems, RDG analysis has been used to study interactions like halogen bonding and anion-π interactions. nih.gov

A recent study on halogenated pyridinium (B92312) salts highlighted the use of computational methods to investigate non-covalent interactions. fu-berlin.denih.gov The study revealed that protonation of halogenated pyridines enhances their ability to form halogen bonds and anion-π interactions. fu-berlin.denih.gov While this study focused on perhalogenated pyridines, the principles are applicable to this compound, suggesting that the chlorine atom and the electron-deficient pyridine ring could participate in significant non-covalent interactions.

Computational Modeling of Reaction Pathways and Electronic Effects

Computational modeling is instrumental in elucidating reaction mechanisms and understanding the electronic effects of substituents on a molecule's reactivity.

For this compound, the aldehyde group is a key site for chemical reactions. Computational models can be used to study the pathways of reactions such as nucleophilic additions to the carbonyl group. For instance, the reaction of pyridine aldehydes with various nucleophiles has been a subject of both experimental and theoretical investigation. wikipedia.orgacs.org

DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed picture of the reaction mechanism. A study on the synthesis of pyridine derivatives through the reaction of 3,5-dihalopyridines with aldehydes utilized computational methods to propose a reaction mechanism involving the in situ generation of an amide base. semanticscholar.org

The electronic effects of the chloro and ethoxy substituents on the pyridine ring are significant in determining the reactivity of the aldehyde group. The chlorine atom is an electron-withdrawing group, which would generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the ethoxy group is an electron-donating group, which could partially counteract this effect. Computational methods can quantify these electronic effects through calculations of atomic charges, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO).

A study on pyridine N-oxides demonstrated how computational analysis can explain the directing effects of substituents in electrophilic aromatic substitution reactions. youtube.com Similar analyses for this compound would clarify the interplay of the electronic effects of its substituents.

Theoretical Investigations into Ligand-Receptor Interactions (Methodologies only)

Given the prevalence of pyridine-based structures in pharmaceuticals, understanding how molecules like this compound might interact with biological targets is of great interest. Theoretical methods, particularly molecular docking, are widely used to predict the binding modes and affinities of ligands to receptor proteins.

Molecular Docking: This computational technique involves placing a ligand into the binding site of a receptor and evaluating the feasibility of the binding. The process relies on scoring functions that estimate the binding energy based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and solvation effects.

The general methodology for a molecular docking study involving a pyridine derivative would typically include:

Preparation of the Receptor and Ligand: The 3D structures of the target receptor (often obtained from the Protein Data Bank) and the ligand (this compound, in this case, would be modeled and its energy minimized) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

Definition of the Binding Site: The region on the receptor where the ligand is expected to bind is identified. This can be based on the location of a known co-crystallized ligand or through algorithms that predict potential binding pockets.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The generated poses are ranked using a scoring function. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues.

Several studies have successfully employed molecular docking to investigate the interactions of pyridine derivatives with various biological targets, including enzymes and receptors. nih.govnih.govdergipark.org.tr For example, docking studies on pyridine-substituted pyrimidines as Mer kinase inhibitors helped to identify key amino acid residues involved in binding. cncb.ac.cn These studies provide a framework for how the potential biological activity of this compound could be investigated theoretically.

Applications As Chemical Intermediates and Research Tools

Role as a Fundamental Building Block in Complex Molecular Synthesis

Organic building blocks are foundational molecules used for the modular construction of more complex molecular architectures. google.com 5-Chloro-2-ethoxy-pyridine-4-carbaldehyde serves as a key example of such a building block. Its aldehyde group can readily participate in a variety of chemical reactions, including nucleophilic additions, condensations, and oxidations.

The structurally related compound, 5-Chloro-2-pyridinecarboxaldehyde, is recognized as a crucial intermediate for constructing complex and functional organic molecules. chemimpex.compipzine-chem.com This analogous role highlights the potential of this compound in facilitating the assembly of intricate molecular structures for both academic and industrial research endeavors. chemimpex.com The presence of the pyridine (B92270) ring, a common scaffold in medicinal chemistry, further enhances its value as a starting material for diverse synthetic targets.

Utility in the Preparation of Advanced Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science. Substituted pyridine aldehydes are instrumental in their synthesis. Research has demonstrated that chloro-substituted pyridine carboxaldehydes are valuable precursors for creating fused heterocyclic systems. For instance, 2-amino-5-chloro-3-pyridinecarboxaldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde are reported as important substrates in the synthesis of naphthyridine derivatives. researchgate.net

Similarly, pyrimidine-4-carbaldehydes have been employed to generate a variety of highly substituted pyrimidine (B1678525) derivatives and furo[3,2-d]pyrimidines, showcasing the synthetic versatility of such aldehydes. thieme-connect.de The reactivity of 5-chloropyrazole-4-carbaldehydes as synthons for a range of heterocyclic systems—including oxazoles, pyrazoles, thiophenes, and pyridines—further illustrates the broad utility of this class of compounds. researchgate.net These examples strongly suggest that this compound is a highly useful intermediate for accessing a wide array of advanced and novel heterocyclic structures. researchgate.net

Development of Specialty Polymers and Resins

The development of advanced materials often relies on the specific properties imparted by their constituent monomers. While direct studies on this compound in polymer science are not widely documented, its structural analog, 5-Chloro-2-pyridinecarboxaldehyde, is noted for its involvement in the production of specialty polymers and resins. chemimpex.com These materials reportedly benefit from improved thermal and mechanical properties, demonstrating the contribution of the chloropyridine moiety to material science applications. chemimpex.com

Application in Analytical Chemistry as Reagents

In analytical chemistry, reagents are used to detect or quantify other substances. The aldehyde group is known for its reactivity, which can be harnessed to create derivatives for analytical purposes. The related compound, 5-Chloro-2-pyridinecarboxaldehyde, is employed as a reagent in various analytical techniques, where it aids in the detection and quantification of other compounds. chemimpex.com This application suggests a potential role for this compound in the development of new analytical methods.

Precursor for Scaffolds in Material Science Applications (e.g., Solar Cells, OLEDs)

The unique electronic properties of substituted pyridines make them attractive candidates for applications in material science. Compounds containing the pyridine scaffold can be used to synthesize materials with specific optical and electrical characteristics. pipzine-chem.com While specific applications in solar cells or Organic Light Emitting Diodes (OLEDs) for this compound are not detailed in the available literature, its structure is conducive to the creation of functional materials. The development of such molecules is an active area of research with potential applications across various technologies.

Use in the Synthesis of Compounds Relevant to Agrochemical Research

Pyridine-based compounds are of significant importance in the agrochemical industry, forming the basis of many herbicides, fungicides, and insecticides. chemimpex.com The structural isomer 5-Chloro-2-pyridinecarboxaldehyde is explicitly mentioned as a component in the formulation of agrochemicals. chemimpex.com Furthermore, processes have been developed for preparing compounds like 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides, which are themselves useful intermediates in the synthesis of new agrochemicals. google.com This highlights the value of the 5-chloropyridine core in agrochemical discovery and development.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes and validating protein targets in drug discovery. A complex derivative incorporating a substituted chloro- and ethoxy-pyridine structure has been identified as a highly selective chemical probe. researchgate.net The compound, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, serves as a potent and selective in vivo probe for the monocarboxylate transporter 4 (MCT4), a protein implicated in cancer metabolism. researchgate.net The synthesis of such a specific probe, which contains key structural elements from the title compound, underscores the relevance of this compound as a foundational building block for creating sophisticated tools for biological research. researchgate.net

Research Frontiers and Future Directions

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic routes is paramount for the broader availability and application of 5-Chloro-2-ethoxy-pyridine-4-carbaldehyde. Current research into pyridine (B92270) synthesis suggests several promising avenues for exploration. One such area is the development of cascade reactions, which allow for the construction of the substituted pyridine ring in a single, efficient sequence. A modular method that could be adapted involves a cascade reaction comprising a copper-catalyzed cross-coupling, an electrocyclization of a 3-azatriene intermediate, and subsequent air oxidation to afford highly substituted pyridines. nih.gov This approach offers good functional group tolerance and could potentially be tailored for the synthesis of this compound from readily available starting materials. nih.gov

Another promising strategy is the use of cycloaddition reactions. Organocatalyzed, formal (3+3) cycloaddition reactions have been shown to be effective for the practical synthesis of substituted pyridines from enamines and unsaturated aldehydes or ketones. Further investigation into adapting these methods for the specific substitution pattern of this compound could lead to more efficient and scalable production.

Development of Greener and More Sustainable Synthesis Methods

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, future research will likely focus on developing more environmentally benign synthetic methods. This includes the use of less hazardous reagents and solvents, as well as energy-efficient reaction conditions.

Microwave-assisted synthesis is a key technology in this area, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov One-pot, multi-component reactions under microwave irradiation have been successfully employed for the synthesis of various pyridine derivatives and represent a viable green approach for the synthesis of this compound. nih.govacs.org The use of nanocatalysts in these reactions is another area of active research, as they can offer high efficiency, selectivity, and the potential for recycling, further enhancing the sustainability of the synthesis. researchgate.net Additionally, the use of renewable feedstocks, such as glycerol, to produce pyridine bases is being explored and could offer a long-term sustainable route to related compounds. mdpi.com

MethodPotential Advantage for Greener Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, and lower energy consumption. nih.govacs.org
Multi-Component Reactions Increased atom economy by combining multiple steps into a single operation. nih.gov
Nanocatalysis High catalytic activity, selectivity, and potential for catalyst recycling. researchgate.net
Use of Renewable Feedstocks Reduced reliance on petrochemical sources for starting materials. mdpi.com

Diversification of Chemical Derivatization for New Compound Libraries

The aldehyde functional group in this compound is a key handle for chemical derivatization, allowing for the creation of diverse compound libraries for screening in drug discovery and materials science. Future research will undoubtedly focus on exploring a wide range of reactions to modify this group.

The formation of Schiff bases through condensation with various primary amines is a straightforward and effective method for generating a wide array of new molecules. ijnrd.orgmdpi.com These derivatives can then be further modified or screened for biological activity. Other potential derivatizations include, but are not limited to, Wittig reactions to form alkenes, reductions to the corresponding alcohol, and oxidations to the carboxylic acid, each providing a new scaffold for further chemical exploration. The development of automated methods for parallel synthesis will be crucial in rapidly generating and testing these new compound libraries. nih.govresearchgate.net

Advanced Computational Modeling for Predicting Reactivity and Applications

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, density functional theory (DFT) and other computational methods can be employed to understand its electronic structure and predict its reactivity in various chemical transformations. imperial.ac.uk

For instance, computational modeling can help in understanding the nucleophilicity and electrophilicity of different positions on the pyridine ring, which is influenced by the chloro and ethoxy substituents. nih.gov This knowledge is crucial for designing selective derivatization strategies and for predicting the outcomes of reactions. Furthermore, in silico screening of potential derivatives for properties such as drug-likeness (ADME - absorption, distribution, metabolism, and excretion) can help prioritize the synthesis of compounds with a higher probability of having desirable biological activities. scripps.edu

Computational MethodApplication in Research
Density Functional Theory (DFT) Calculation of electronic structure, prediction of reactivity, and elucidation of reaction mechanisms. imperial.ac.uk
Molecular Docking Prediction of binding modes of derivatives with biological targets. mdpi.com
ADME/Tox Prediction In silico assessment of the pharmacokinetic and toxicological properties of potential new compounds. scripps.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant advancement in chemical manufacturing. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for higher throughput and scalability.

For the synthesis and derivatization of this compound, flow chemistry could enable more precise control over reaction temperature, pressure, and residence time, leading to improved yields and selectivity. The integration of flow reactors with automated synthesis platforms can facilitate the rapid and systematic exploration of reaction conditions and the generation of compound libraries in a high-throughput manner. This approach is particularly well-suited for the derivatization of the aldehyde group, allowing for the automated synthesis and purification of a large number of derivatives for subsequent screening. nih.govacs.org The development of such automated processes will be a key enabler for unlocking the full potential of this compound as a building block in various fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-ethoxy-pyridine-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves regioselective functionalization of pyridine precursors. For example, chlorination at the 5-position can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . The ethoxy group at the 2-position may be introduced via nucleophilic substitution, requiring controlled temperatures (e.g., 60–80°C) to avoid side reactions. Yield optimization often depends on stoichiometric ratios of reagents and inert atmospheres (e.g., nitrogen) to prevent oxidation of the aldehyde group.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Characterization relies on combined spectroscopic and crystallographic techniques:

  • NMR : 1H^1H NMR detects distinct peaks for the aldehyde proton (~9.8–10.2 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) .
  • X-ray Crystallography : Resolves bond angles and confirms regiochemistry, as demonstrated in analogous pyridine-carbaldehyde derivatives .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 201.03 for C₈H₈ClNO₂).

Advanced Research Questions

Q. What challenges arise in achieving regioselective ethoxylation during synthesis, and how can they be addressed?

  • Methodological Answer : Competing reactions at the pyridine ring’s 2- and 4-positions can lead to byproducts. Strategies include:

  • Directing Groups : Temporary protection of the 4-carbaldehyde group via acetal formation to direct ethoxylation to the 2-position .
  • Catalytic Systems : Use of copper(I) iodide or palladium catalysts to enhance selectivity, as seen in analogous pyridine derivatives .
  • Kinetic Control : Lowering reaction temperatures (e.g., 0–5°C) to favor slower, more selective pathways.

Q. How does the aldehyde group in this compound influence its reactivity in heterocyclic chemistry?

  • Methodological Answer : The aldehyde serves as an electrophilic site for condensation reactions. For example:

  • Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives, useful in synthesizing bioactive heterocycles .
  • Schiff Base Formation : Forms imines with amines, enabling coordination chemistry applications (e.g., metal-organic frameworks) .
    Stability of the aldehyde under acidic/basic conditions must be monitored via TLC or HPLC to prevent decomposition .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Light Sensitivity : The aldehyde group is prone to photooxidation; store in amber glass at –20°C under nitrogen .
  • Hydrolytic Degradation : Moisture induces hydrolysis of the ethoxy group to hydroxyl, detectable via IR (loss of C-O-C stretch at ~1250 cm⁻¹) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, necessitating low-temperature handling .

Data-Driven Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in peak assignments (e.g., overlapping signals for ethoxy and aromatic protons) require:

  • 2D NMR : HSQC and HMBC correlations to distinguish coupled protons and confirm connectivity .
  • Solvent Effects : Re-running spectra in deuterated DMSO or CDCl₃ to resolve splitting patterns .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What role does this compound play in medicinal chemistry scaffold design?

  • Methodological Answer : The compound is a precursor for:

  • Antimicrobial Agents : Condensation with thiosemicarbazides yields pyridine-thiosemicarbazones with demonstrated activity against S. aureus .
  • Kinase Inhibitors : The chloro and ethoxy groups enhance binding to hydrophobic pockets in kinase ATP-binding sites, as modeled via molecular docking .
  • Prodrugs : Aldehyde oxidation to carboxylic acid improves solubility for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.